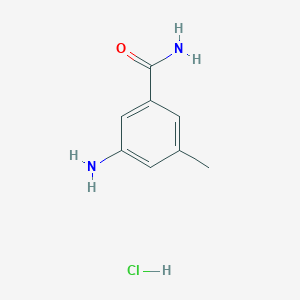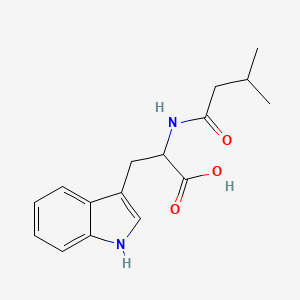
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid, also known as AMPA, is a compound that belongs to the family of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity.
科学的研究の応用
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is widely used in scientific research to study the mechanisms of neural signaling and synaptic plasticity. It is used as a tool to activate 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptors and induce changes in synaptic transmission and plasticity. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is also used to study the role of glutamate receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and addiction.
作用機序
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid acts as an agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which is a subtype of ionotropic glutamate receptors. When 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid binds to the receptor, it induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
生化学的および生理学的効果
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has been shown to induce changes in synaptic transmission and plasticity in various regions of the brain. It has been implicated in the regulation of learning and memory, as well as in the pathophysiology of various neurological and psychiatric disorders. 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid has also been shown to have effects on other physiological systems, such as the cardiovascular system and the immune system.
実験室実験の利点と制限
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is a potent and selective agonist of the 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor, which makes it a valuable tool for studying the mechanisms of neural signaling and synaptic plasticity. However, it also has limitations, such as its short half-life and the potential for desensitization of the receptor. These limitations need to be taken into account when designing experiments using 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
将来の方向性
There are many future directions for 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research. One area of interest is the development of new 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the use of 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid research can contribute to our understanding of the mechanisms of neural plasticity and the development of new therapies for brain injuries and diseases.
合成法
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-indolylacetic acid with (S)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to obtain the final product, 3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-(3-methylbutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)7-15(19)18-14(16(20)21)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGWIDABKSUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)
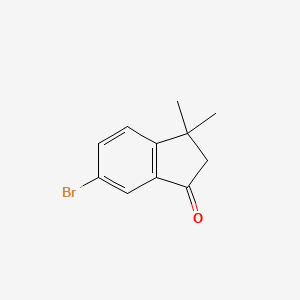
![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)
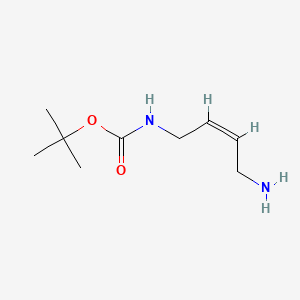
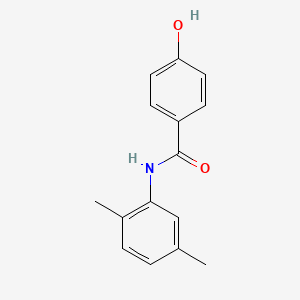
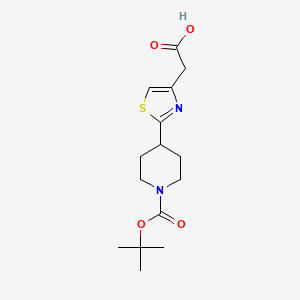
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2384899.png)
![1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384900.png)

![5-Cyclopropyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2384903.png)
![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
